octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride
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Overview
Description
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride is a heterocyclic compound with the molecular formula C7H12ClN3O2 and a molecular weight of 205.64 g/mol . This compound is known for its unique bicyclic structure, which makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride typically involves multiple steps. One notable method is a serendipitous one-pot synthesis that involves the displacement of a nitro group during a nitro-Mannich reaction . This method represents the shortest access to the pharmacologically relevant heterobicyclic system. The reaction conditions often include specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions . The process ensures high purity and consistency, which is crucial for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of fully reduced derivatives.
Substitution: Substitution reactions, such as the displacement of nitro groups, are common in its synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include nitro-Mannich reagents, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the octahydro-1H-pyrazino[1,2-a]piperazine core, which can have different pharmacological properties .
Scientific Research Applications
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist for the 5-HT2C receptor and as an inhibitor for certain enzymes and ion channels . These interactions are mediated by the compound’s unique bicyclic structure, which allows it to fit into specific binding sites on target proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of the octahydro-2H-pyrazino[1,2-a]pyrazine core, such as:
Uniqueness
What sets octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and pharmacological properties .
Properties
IUPAC Name |
2,6,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-3,4-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-6-7(12)10-2-1-8-3-5(10)4-9-6;/h5,8H,1-4H2,(H,9,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFPCECVAIGRQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)CNC(=O)C2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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